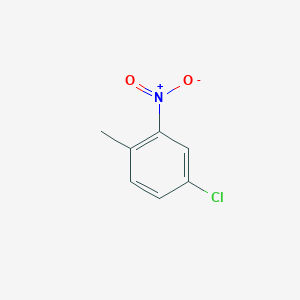

4-Chloro-2-nitrotoluene

Vue d'ensemble

Description

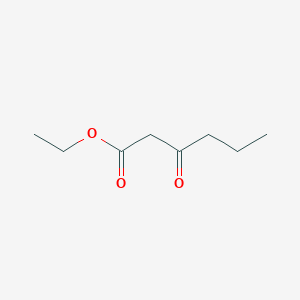

Le diclofop-méthyl est un herbicide sélectif post-émergence principalement utilisé pour contrôler les mauvaises herbes graminées annuelles dans diverses cultures telles que le blé, l’orge et le soja . Il est reconnu pour son efficacité contre l’avoine sauvage et d’autres mauvaises herbes graminées . La formule chimique du diclofop-méthyl est C₁₆H₁₄Cl₂O₄, et il se caractérise par sa faible solubilité dans l’eau et sa toxicité modérée pour les mammifères .

Méthodes De Préparation

La synthèse du diclofop-méthyl implique l’estérification de l’acide 2-[4-(2,4-dichlorophénoxy)phénoxy]propanoïque avec du méthanol . La réaction nécessite généralement un catalyseur acide et est effectuée sous reflux pour assurer une estérification complète. Les méthodes de production industrielle utilisent souvent la chromatographie liquide haute performance (CLHP) pour la séparation et la purification des énantiomères du diclofop-méthyl .

Analyse Des Réactions Chimiques

Le diclofop-méthyl subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le diclofop-méthyl peut être oxydé pour former de l’acide diclofop, qui est la forme active de l’herbicide.

Hydrolyse : Dans les milieux aqueux, le diclofop-méthyl s’hydrolyse pour produire de l’acide diclofop et du méthanol.

Substitution : Les atomes de chlore du diclofop-méthyl peuvent être substitués par d’autres groupes fonctionnels dans des conditions spécifiques.

Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d’hydrogène pour l’oxydation et l’eau pour l’hydrolyse. Les principaux produits formés à partir de ces réactions sont l’acide diclofop et divers dérivés substitués .

4. Applications de la Recherche Scientifique

Le diclofop-méthyl a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Diclofop-methyl has a wide range of scientific research applications:

Mécanisme D'action

Le diclofop-méthyl fonctionne en inhibant l’acétyl-CoA carboxylase (ACCase), une enzyme essentielle à la biosynthèse des acides gras dans les plantes . En limitant l’apport d’acides gras à longue chaîne, le diclofop-méthyl perturbe la formation des membranes cellulaires, conduisant à la mort des plantes sensibles . L’herbicide est absorbé par la plante et rapidement déestérifié pour libérer l’acide diclofop actif .

Comparaison Avec Des Composés Similaires

Le diclofop-méthyl appartient à la classe des herbicides aryloxyphénoxypropionate, qui comprend des composés similaires tels que :

- Fenoxaprop-éthyl

- Fluazifop-p-butyl

- Quizalofop-p-éthyl

Comparé à ces composés, le diclofop-méthyl est unique dans son activité spécifique contre l’avoine sauvage et son profil de toxicité relativement modéré . Son efficacité et sa sélectivité en font un choix privilégié pour contrôler les mauvaises herbes graminées dans les cultures céréalières .

Propriétés

IUPAC Name |

4-chloro-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFLFRQWPBEDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058994 | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-59-8 | |

| Record name | 4-Chloro-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLORO-2-NITROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 4-chloro-1-methyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

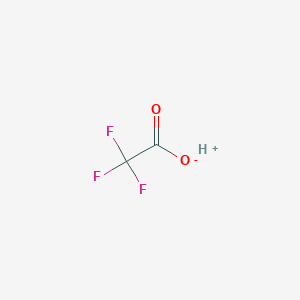

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 4-Chloro-2-nitrotoluene in chemical synthesis?

A1: this compound serves as a versatile starting material in organic synthesis. One notable application is its use in the multi-step synthesis of tricyclic indole-2-carboxylic acids, a class of potent NMDA-glycine antagonists []. This process involves several transformations, including reduction, diazotization, iodination, and intramolecular cyclization reactions.

Q2: How does the structure of this compound relate to its use in developing NMDA-glycine antagonists?

A2: While this compound itself doesn't directly interact with NMDA receptors, its structure serves as a scaffold that can be elaborated through various chemical reactions []. Researchers have synthesized a series of tricyclic indole-2-carboxylic acids, using this compound as a starting point. These tricyclic derivatives, particularly those with specific substitutions on the indole ring, exhibit high affinity for the NMDA-glycine binding site [].

Q3: Have there been any studies on the environmental impact of this compound?

A3: Yes, this compound is recognized as a micropollutant found in surface water, raising concerns about its potential ecological risks []. Research has focused on assessing the potential hazards of this compound and other related micropollutants on various aquatic organisms, including fish, crustaceans, algae, and bacteria. Studies have involved determining the toxicity levels of this compound in these organisms to understand its potential impact on aquatic ecosystems [].

Q4: What spectroscopic techniques are commonly employed to characterize this compound?

A4: Researchers utilize a combination of spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy is particularly valuable for identifying this compound, especially in mixtures []. In addition to IR, studies have employed ultraviolet (UV) absorption spectroscopy to investigate the electronic structure and solvent effects on this compound []. Furthermore, nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure and its behavior in various solutions [].

Q5: Has computational chemistry been used to study this compound?

A5: Yes, computational methods, particularly Density Functional Theory (DFT), have been employed to complement experimental spectroscopic studies of this compound []. These calculations provide insights into the molecule's electronic structure, vibrational frequencies, and other molecular properties. By comparing calculated and experimental data, researchers can refine their understanding of the compound's behavior and properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7R,8S)-8-(3,4-Dimethoxyphenyl)-8-(2-propen-1-yl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B43094.png)

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)